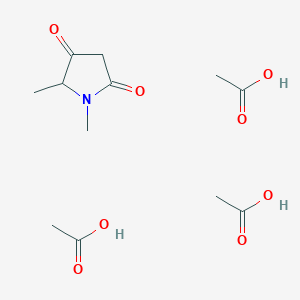
1,5-Dimethylpyrrolidine-2,4-dione triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,5-Dimethylpyrrolidine-2,4-dione triacetate” is a chemical compound with the molecular formula C12H21NO8 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “1,5-Dimethylpyrrolidine-2,4-dione triacetate” is represented by the formula C12H21NO8 . The molecular weight of the compound is 307.3 g/mol.Wissenschaftliche Forschungsanwendungen
Arylation Reactions
- Arylation of malonic acid derivatives using aryllead triacetates, leading to α-aryl carboxylic acids and arylated barbituric acid derivatives, was demonstrated. This method has been employed in the synthesis of anti-inflammatory compounds like Ibuprofen (Kopinski, Pinhey, & Rowe, 1984).
Photochemistry of Derivatives
- Research on 5,5-dimethyl-1H-pyrrol-2(5H)-one, prepared from 5,5-dimethylpyrrolidine-2,4-dione, revealed that N-substituted derivatives exhibit significant influence on photochemical reactivity, including photocycloaddition and photoreduction processes (Ihlefeld & Margaretha, 1992).
Photoactive Polyamides
- The preparation of photoactive polyamides containing 4-(4-dimethylaminophenyl)urazole units was achieved. These polyamides displayed notable inherent viscosities and fluorimetric properties, indicating potential applications in material science (Mallakpour & Rafiee, 2007).
Stimulus-Responsive Fluorescent Properties
- D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics were synthesized, displaying various stimulus-responsive fluorescent properties in solid state. This has implications for material science and biological imaging (Lei et al., 2016).
Multicomponent Synthesis
- Efficient synthesis of pyridine-pyrimidines via a three-component reaction was achieved, showcasing the versatility of the compound in organic synthesis (Rahmani et al., 2018).
Electrocyclic Rearrangement
- Electrocyclic rearrangement of pentamethylcyclooctapyrimidine-2,4-diones into complex dodecane systems was observed, highlighting the compound's utility in studying reaction mechanisms (Ohkura, Nishijima, & Seki, 2001).
Eigenschaften
IUPAC Name |
acetic acid;1,5-dimethylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.3C2H4O2/c1-4-5(8)3-6(9)7(4)2;3*1-2(3)4/h4H,3H2,1-2H3;3*1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYFWLHHOVUHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C.CC(=O)O.CC(=O)O.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethylpyrrolidine-2,4-dione triacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)
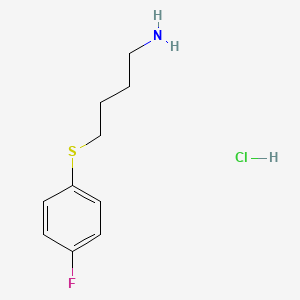
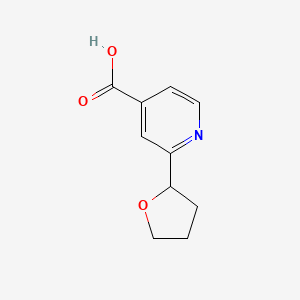
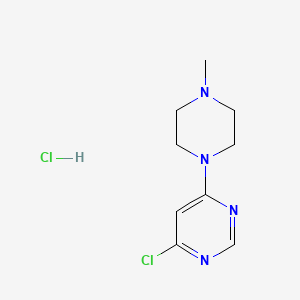
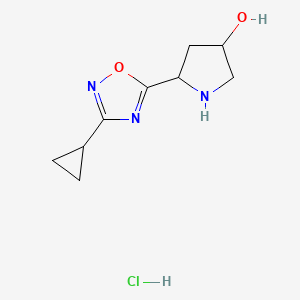
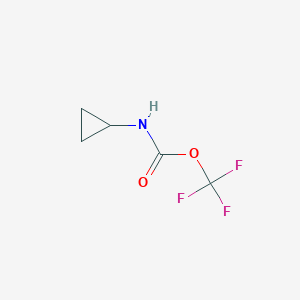
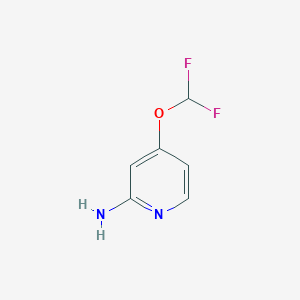
![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
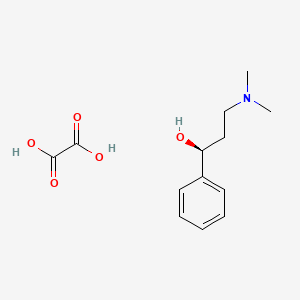
![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)
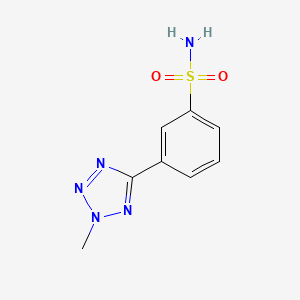
![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)